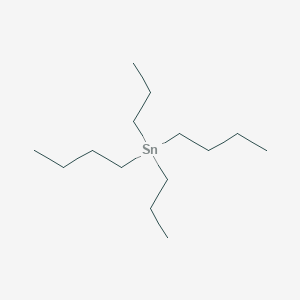
Dibutyl(dipropyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(dipropyl)stannane: is an organotin compound with the molecular formula C14H32Sn . Organotin compounds are characterized by the presence of tin (Sn) bonded to organic groups. These compounds have a wide range of applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutyl(dipropyl)stannane can be synthesized through several methods, including the reaction of tin tetrachloride with butyl and propyl Grignard reagents. The reaction typically involves the following steps:
- Preparation of butyl and propyl Grignard reagents by reacting butyl and propyl bromides with magnesium in anhydrous ether.
- Addition of tin tetrachloride to the Grignard reagents under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Dibutyl(dipropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the butyl or propyl groups are replaced by other organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
Applications De Recherche Scientifique
Chemistry: Dibutyl(dipropyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the preparation of other organotin compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It has shown effectiveness against various bacterial and fungal strains.
Medicine: Research has explored the potential use of this compound in pharmaceuticals, particularly in the development of anticancer drugs. The compound has shown promise in inhibiting certain cancer cell lines.
Industry: In the industrial sector, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).
Mécanisme D'action
The mechanism of action of dibutyl(dipropyl)stannane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may disrupt cellular processes by interacting with membrane proteins and other cellular components.
Comparaison Avec Des Composés Similaires
- Dibutyltin dichloride
- Tributyltin chloride
- Tetrabutyltin
Comparison: Dibutyl(dipropyl)stannane is unique due to its specific combination of butyl and propyl groups, which confer distinct chemical properties compared to other organotin compounds. For example, tributyltin chloride is known for its strong biocidal activity, while this compound may have different reactivity and applications due to its mixed alkyl groups.
Propriétés
Numéro CAS |
3634-61-5 |
|---|---|
Formule moléculaire |
C14H32Sn |
Poids moléculaire |
319.11 g/mol |
Nom IUPAC |
dibutyl(dipropyl)stannane |
InChI |
InChI=1S/2C4H9.2C3H7.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*1,3H2,2H3; |
Clé InChI |
AYWNWXAILJXROY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCC)(CCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate](/img/structure/B14144368.png)
![1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14144370.png)
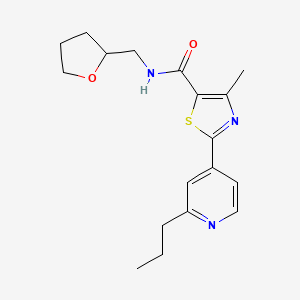
![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
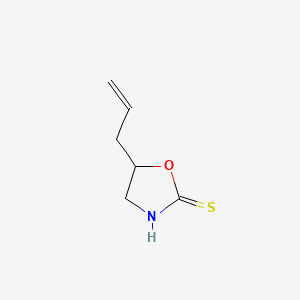
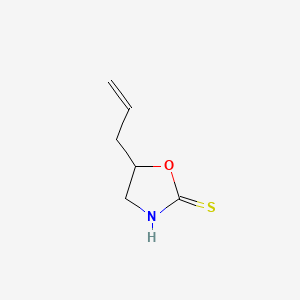

![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
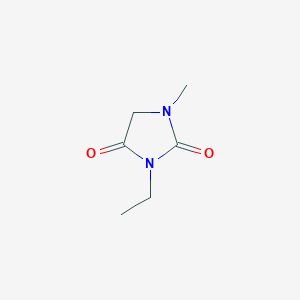

![N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B14144419.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)
